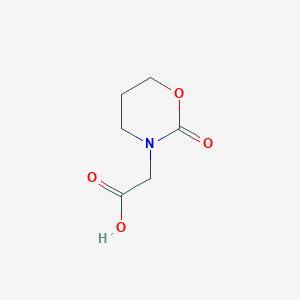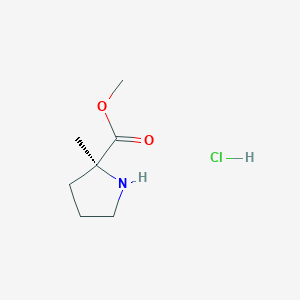
2-(2-Oxo-1,3-oxazinan-3-yl)acetic acid
Overview
Description
“2-(2-Oxo-1,3-oxazinan-3-yl)acetic acid” is a heterocyclic organic compound with a molecular formula of C6H9NO4 . It is also known as oxazinanone acetic acid. The compound is a white crystalline powder that is soluble in water and organic solvents.
Molecular Structure Analysis
The molecular structure of “2-(2-Oxo-1,3-oxazinan-3-yl)acetic acid” is represented by the InChI code: 1S/C6H9NO4/c8-5(9)4-7-2-1-3-11-6(7)10/h1-4H2,(H,8,9) . The molecular weight of the compound is 159.14 .Physical And Chemical Properties Analysis
The compound is a white crystalline powder. It is soluble in water and organic solvents. The molecular weight of the compound is 159.14 . The InChI code representing its molecular structure is 1S/C6H9NO4/c8-5(9)4-7-2-1-3-11-6(7)10/h1-4H2,(H,8,9) .Scientific Research Applications
Pharmaceutical Research
This compound is utilized in the synthesis of various pharmaceutical agents. Its structure is conducive to forming esters and amides, which are often key functional groups in drug molecules. For example, it can be used to create prodrugs that improve the bioavailability of therapeutic agents .
Organic Synthesis
In organic chemistry, 2-(2-Oxo-1,3-oxazinan-3-yl)acetic acid serves as a building block for the synthesis of complex molecules. Its reactivity allows for the formation of heterocyclic compounds, which are prevalent in many organic synthesis pathways .
Antimicrobial Agents
The compound has potential applications in developing antimicrobial agents. Its structural features can be modified to target specific microbial enzymes or pathways, contributing to the creation of new antibiotics or antifungal medications .
Anticancer Research
Researchers are exploring the use of 2-(2-Oxo-1,3-oxazinan-3-yl)acetic acid derivatives in anticancer therapy. These derivatives can be designed to interfere with cancer cell metabolism or to be used as carriers for targeted drug delivery .
Material Science
In material science, this compound can be used to synthesize polymers with unique properties. These polymers could have applications in creating new materials for medical devices or biodegradable plastics .
Analytical Chemistry
2-(2-Oxo-1,3-oxazinan-3-yl)acetic acid: can be employed as a standard or reagent in analytical chemistry. It may be used in quantitative analysis methods, such as HPLC or mass spectrometry, to identify or measure other substances .
Agricultural Chemistry
There is potential for this compound to be used in the development of new pesticides or herbicides. Its chemical structure could be tailored to affect specific pests or weeds without harming crops or the environment .
Antioxidant Research
The compound’s derivatives are being studied for their antioxidant properties. They could play a role in neutralizing free radicals, which are implicated in various diseases and aging processes .
Safety and Hazards
The compound is associated with several safety precautions. It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to avoid getting it in eyes, on skin, or on clothing . It is also recommended to handle it under inert gas and protect it from moisture . The compound should be kept away from heat/sparks/open flames/hot surfaces .
properties
IUPAC Name |
2-(2-oxo-1,3-oxazinan-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO4/c8-5(9)4-7-2-1-3-11-6(7)10/h1-4H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZGYGTNFBYWKFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)OC1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301248371 | |
| Record name | Dihydro-2-oxo-2H-1,3-oxazine-3(4H)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301248371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1190392-66-5 | |
| Record name | Dihydro-2-oxo-2H-1,3-oxazine-3(4H)-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190392-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydro-2-oxo-2H-1,3-oxazine-3(4H)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301248371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(3-Methylphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1456937.png)







![2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B1456950.png)
![tert-butyl 6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B1456951.png)


![(1R,3R,6S)-7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid ethyl ester](/img/structure/B1456954.png)